3-Hydroxy-2,2-dimethylpentanoic acid
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Overview
Description
3-Hydroxy-2,2-dimethylpentanoic acid is an organic compound with the molecular formula C7H14O3. It is a hydroxy acid, characterized by the presence of both a hydroxyl group (-OH) and a carboxyl group (-COOH) on its carbon chain. This compound is of interest in various fields of chemistry and biochemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2,2-dimethylpentanoic acid can be achieved through several methods. One common approach involves the oxidation of 3-hydroxy-2,2-dimethylpentanol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions . Another method includes the hydrolysis of 3-hydroxy-2,2-dimethylpentanonitrile in the presence of a strong acid or base .
Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using environmentally friendly oxidizing agents and catalysts to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form 3-oxo-2,2-dimethylpentanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogenating agents, sulfonating agents.
Major Products Formed:
Oxidation: 3-oxo-2,2-dimethylpentanoic acid.
Reduction: 3-hydroxy-2,2-dimethylpentanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-Hydroxy-2,2-dimethylpentanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Hydroxy-2,2-dimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity . The carboxyl group can undergo ionization, affecting the compound’s solubility and interactions with enzymes and other biomolecules .
Comparison with Similar Compounds
- 3-Hydroxy-2,2-dimethylbutanoic acid
- 3-Hydroxy-2,2-dimethylhexanoic acid
- 2-Hydroxy-3,3-dimethylpentanoic acid
Comparison: 3-Hydroxy-2,2-dimethylpentanoic acid is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to similar compounds. For instance, the presence of the hydroxyl group at the third carbon and the two methyl groups at the second carbon create steric hindrance and influence the compound’s chemical behavior .
Properties
Molecular Formula |
C7H14O3 |
---|---|
Molecular Weight |
146.18 g/mol |
IUPAC Name |
3-hydroxy-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C7H14O3/c1-4-5(8)7(2,3)6(9)10/h5,8H,4H2,1-3H3,(H,9,10) |
InChI Key |
DDUKNAMAZYSXNR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C)(C)C(=O)O)O |
Origin of Product |
United States |
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